2-Oxoimidazolidine-1-carbohydrazide
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Overview
Description
2-Oxoimidazolidine-1-carbohydrazide is a heterocyclic compound that features an imidazolidine ring with a keto group at the 2-position and a carbohydrazide group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxoimidazolidine-1-carbohydrazide typically involves the reaction of 2-oxoimidazolidine-1-carbonyl chloride with hydrazine derivatives. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions . The reaction can be represented as follows:
2-Oxoimidazolidine-1-carbonyl chloride+Hydrazine derivative→this compound
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Oxoimidazolidine-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the carbohydrazide group under mild conditions
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted imidazolidine derivatives
Scientific Research Applications
2-Oxoimidazolidine-1-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Exhibits significant biological activities, including antimicrobial and insecticidal properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Oxoimidazolidine-1-carbohydrazide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction . The compound’s biological activity is often mediated through its ability to form stable complexes with metal ions, which can disrupt essential biological processes .
Comparison with Similar Compounds
1,3,4-Oxadiazole derivatives: These compounds also contain an imidazolidine moiety and exhibit similar biological activities.
Hydrazone derivatives: These compounds share the carbohydrazide group and are used in similar applications, such as enzyme inhibition.
Uniqueness: 2-Oxoimidazolidine-1-carbohydrazide is unique due to its specific combination of the imidazolidine ring and carbohydrazide group, which imparts distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and its diverse range of applications make it a valuable compound in various fields of research .
Biological Activity
2-Oxoimidazolidine-1-carbohydrazide is a compound that has garnered attention for its diverse biological activities, including antimicrobial, insecticidal, and potential therapeutic effects in neurodegenerative diseases. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.
This compound features an imidazolidine ring structure combined with a carbohydrazide moiety. This unique combination contributes to its reactivity and biological properties. The compound can undergo various chemical reactions, such as oxidation and reduction, which may influence its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that derivatives of this compound demonstrate efficacy against various bacterial strains. A notable study reported that certain synthesized derivatives displayed antibacterial activity with Minimum Inhibitory Concentrations (MIC) as low as 1.5 µg/mL against Staphylococcus aureus.
Insecticidal Properties
The insecticidal activity of this compound has also been explored. In a study focusing on mosquito larvae, compounds derived from this structure exhibited adulticidal activity with mortality rates exceeding 80% at concentrations of 5 µg per mosquito . The most potent compounds had LD50 values around 2.80 µg per mosquito, indicating their potential as effective insecticides.
Cholinesterase Inhibition
Recent research has highlighted the potential of this compound as a cholinesterase inhibitor, which is particularly relevant in the context of Alzheimer's disease. A study found that certain derivatives had IC50 values for acetylcholinesterase (AChE) inhibition as low as 0.023 µM, suggesting strong inhibitory activity comparable to established drugs like donepezil .
The mechanism by which this compound exerts its biological effects often involves interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of target enzymes, thus preventing substrate binding and catalytic activity. This inhibition can be reversible or irreversible depending on the nature of the interaction.
Case Studies
Case Study 1: Antibacterial Activity Assessment
In one study, a series of new ligands including this compound were synthesized and tested for their antibacterial properties. The results indicated that several derivatives showed promising activity against both Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness based on structural modifications .
Case Study 2: Cholinesterase Inhibition in Alzheimer’s Disease
A molecular docking study was conducted to evaluate the binding affinity of synthesized derivatives of this compound to AChE. The findings suggested that specific substitutions on the aromatic ring significantly enhanced inhibitory activity, providing insights into the design of new therapeutic agents for Alzheimer’s disease .
Comparative Analysis with Similar Compounds
Properties
CAS No. |
64341-24-8 |
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Molecular Formula |
C4H8N4O2 |
Molecular Weight |
144.13 g/mol |
IUPAC Name |
2-oxoimidazolidine-1-carbohydrazide |
InChI |
InChI=1S/C4H8N4O2/c5-7-4(10)8-2-1-6-3(8)9/h1-2,5H2,(H,6,9)(H,7,10) |
InChI Key |
AFEQWZSSIMFBHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NN |
Origin of Product |
United States |
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